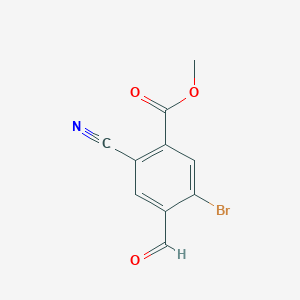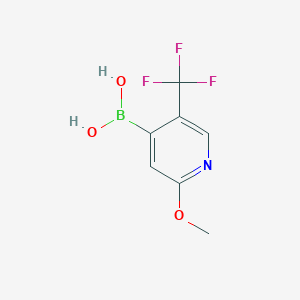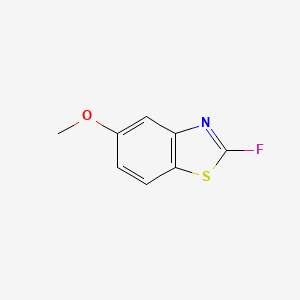
Methyl 5-bromo-2-cyano-4-formylbenzoate
Overview
Description
Methyl 5-bromo-2-cyano-4-formylbenzoate (MBCF) is a compound that is widely used in scientific research. It is a common reagent in organic synthesis and has a wide range of applications in biochemistry and molecular biology.
Scientific Research Applications
Methyl 5-bromo-2-cyano-4-formylbenzoate has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a probe for studying biological processes. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme activity.
Mechanism of Action
Methyl 5-bromo-2-cyano-4-formylbenzoate works by binding to proteins and other molecules in the body and altering their function. This can lead to changes in the activity of enzymes and other proteins, which can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Methyl 5-bromo-2-cyano-4-formylbenzoate has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to modulate the activity of certain hormones, such as cortisol. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
Methyl 5-bromo-2-cyano-4-formylbenzoate has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are some limitations to its use. It is not very water soluble, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic in large doses, so it must be used with caution.
Future Directions
There are many potential future directions for research using Methyl 5-bromo-2-cyano-4-formylbenzoate. For example, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Additionally, it could be used to study the effects of drugs on biochemical and physiological processes. It could also be used to study the effects of aging on biochemical and physiological processes. Finally, it could be used to study the effects of genetic mutations on biochemical and physiological processes.
properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-9(11)7(5-13)2-6(8)4-12/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYRLFXQHMXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-4-formylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















